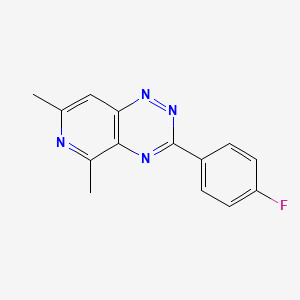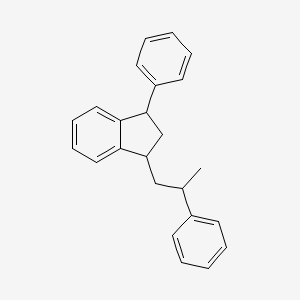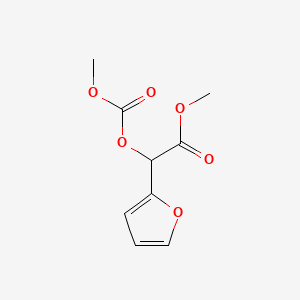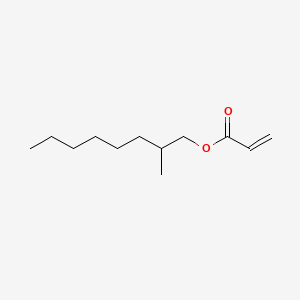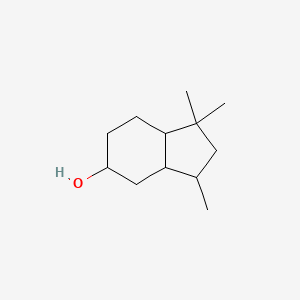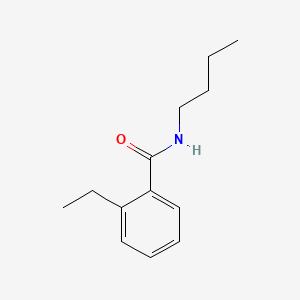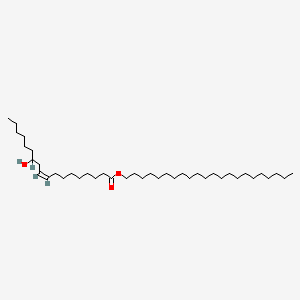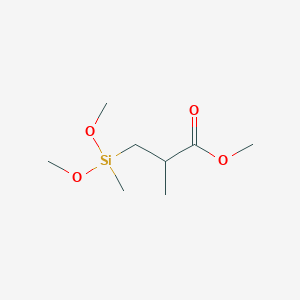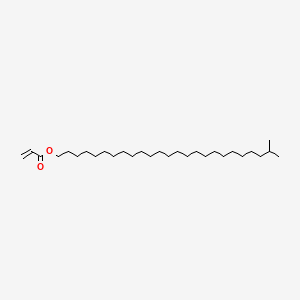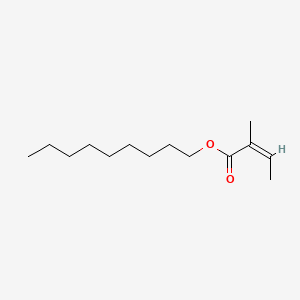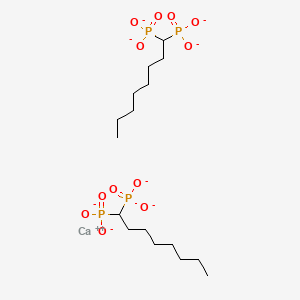
2-Butyl-2-methyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-methyl-1,3-dioxane is an organic compound with the molecular formula C9H18O2 and a molecular weight of 158.2380 g/mol . It is a cyclic acetal, which is a type of compound formed by the reaction of an aldehyde or ketone with a diol. This compound is known for its stability and resistance to hydrolysis, making it useful in various chemical applications.
Méthodes De Préparation
2-Butyl-2-methyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-Butyl-2-methyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of lactones or related cleavage products, while reduction may yield alcohols.
Applications De Recherche Scientifique
2-Butyl-2-methyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: Its derivatives may be used in the synthesis of biologically active molecules.
Medicine: It can be a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Butyl-2-methyl-1,3-dioxane involves its ability to form stable cyclic structures, which protect reactive functional groups during chemical reactions. This stability is due to the formation of a six-membered ring, which is less prone to hydrolysis compared to other acetal structures . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparaison Avec Des Composés Similaires
2-Butyl-2-methyl-1,3-dioxane can be compared with other cyclic acetals such as:
1,3-Dioxolanes: These are five-membered ring acetals that are generally less stable than 1,3-dioxanes.
1,3-Dioxanes: Other derivatives of 1,3-dioxane with different substituents, which may have varying stability and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer particular stability and reactivity properties, making it suitable for specific applications in organic synthesis.
Propriétés
Numéro CAS |
25683-00-5 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-butyl-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C9H18O2/c1-3-4-6-9(2)10-7-5-8-11-9/h3-8H2,1-2H3 |
Clé InChI |
NNCHGGCVERASKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(OCCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


